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Compound of Interest

Compound Name: Sgp91 ds-tat

Cat. No.: B12396240 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
The Sgp91 ds-tat peptide is a scrambled version of the gp91 ds-tat peptide, which is a well-

characterized inhibitor of NADPH oxidase 2 (NOX2). The gp91 ds-tat peptide consists of a

sequence from the gp91phox (also known as NOX2) subunit of the NADPH oxidase complex

fused to the cell-penetrating TAT peptide sequence derived from the HIV-1 trans-activator of

transcription protein. This TAT sequence facilitates the cellular uptake of the peptide. Sgp91
ds-tat serves as a crucial negative control in research settings to ensure that the observed

biological effects of gp91 ds-tat are due to the specific inhibition of NADPH oxidase and not to

non-specific effects of a similarly charged and structured peptide. These application notes

provide detailed protocols for the chemical synthesis, purification, and characterization of the

Sgp91 ds-tat peptide for use in research and drug development.

Peptide Specifications
A summary of the key quantitative data for the Sgp91 ds-tat peptide is provided in Table 1.
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Parameter Value Reference

Sequence
RKKRRQRRRCLRITRQSR-

NH2
[Commercial Suppliers]

Molecular Formula C₉₈H₁₉₀N₅₀O₂₂S [Commercial Suppliers]

Molecular Weight 2453.0 g/mol [Commercial Suppliers]

Purity (by HPLC) >95% [Commercial Suppliers]

Appearance White lyophilized powder General observation

Storage -20°C [Commercial Suppliers]

Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of
Sgp91 ds-tat
This protocol outlines the manual synthesis of Sgp91 ds-tat (Sequence:

RKKRRQRRRCLRITRQSR-NH2) using Fluorenylmethyloxycarbonyl (Fmoc) chemistry on a

Rink Amide resin.

Materials:

Rink Amide MBHA resin (0.5-1.0 mmol/g loading)

Fmoc-protected amino acids: Fmoc-Arg(Pbf)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Gln(Trt)-OH,

Fmoc-Cys(Trt)-OH, Fmoc-Leu-OH, Fmoc-Ile-OH, Fmoc-Thr(tBu)-OH, Fmoc-Ser(tBu)-OH

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium

hexafluorophosphate), HOBt (Hydroxybenzotriazole)

Activation base: DIPEA (N,N-Diisopropylethylamine)

Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

Solvents: DMF, DCM (Dichloromethane), Methanol
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Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

Cold diethyl ether

Solid-phase synthesis vessel

Shaker

Procedure:

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in the synthesis vessel.

Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine

in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin

thoroughly with DMF (3x) and DCM (3x).

Amino Acid Coupling:

In a separate vial, dissolve 4 equivalents of the first Fmoc-amino acid (Fmoc-Arg(Pbf)-OH)

and 3.9 equivalents of HBTU/HOBt in DMF.

Add 8 equivalents of DIPEA to activate the amino acid.

Add the activated amino acid solution to the resin and shake for 2-4 hours.

Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat

the coupling step.

Wash the resin with DMF (3x) and DCM (3x).

Chain Elongation: Repeat the deprotection (step 2) and coupling (step 3) steps for each

subsequent amino acid in the sequence (Ser(tBu), Arg(Pbf), etc.) until the full peptide chain

is assembled.

Final Fmoc Deprotection: After the last amino acid has been coupled, perform a final Fmoc

deprotection as described in step 2.
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Resin Washing and Drying: Wash the peptidyl-resin thoroughly with DMF, DCM, and

Methanol, then dry under vacuum.

Cleavage and Deprotection:

Treat the dried resin with the cleavage cocktail (10 mL per gram of resin) for 2-3 hours at

room temperature.

Filter the resin and collect the filtrate containing the cleaved peptide.

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two

more times.

Dry the crude peptide pellet under vacuum.
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Protocol 2: Purification of Sgp91 ds-tat by Reversed-
Phase HPLC
This protocol describes the purification of the crude Sgp91 ds-tat peptide using preparative

reversed-phase high-performance liquid chromatography (RP-HPLC).

Materials:

Crude Sgp91 ds-tat peptide

RP-HPLC system with a preparative C18 column (e.g., 10 µm particle size, 300 Å pore size)

Mobile Phase A: 0.1% TFA in HPLC-grade water

Mobile Phase B: 0.1% TFA in acetonitrile

Lyophilizer

Procedure:

Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.

Filter the solution through a 0.45 µm filter to remove any particulates.

Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile

Phase B until a stable baseline is achieved.

Gradient Elution: Inject the prepared sample onto the column and elute with a linear gradient

of Mobile Phase B. A suggested gradient is 5% to 65% Mobile Phase B over 60 minutes at a

flow rate appropriate for the column size.

Fraction Collection: Monitor the elution profile at 220 nm and collect fractions corresponding

to the major peptide peak.

Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC using a

similar gradient over a shorter time.

Lyophilization: Pool the fractions with >95% purity and lyophilize to obtain the purified Sgp91
ds-tat peptide as a white powder.
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Parameter Condition

Column Preparative C18, 10 µm, 300 Å

Mobile Phase A 0.1% TFA in Water

Mobile Phase B 0.1% TFA in Acetonitrile

Gradient 5-65% B over 60 min

Detection 220 nm

Purity Target >95%

Table 2: HPLC Purification Parameters
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Protocol 3: Characterization by Mass Spectrometry
The identity of the purified Sgp91 ds-tat peptide should be confirmed by mass spectrometry.

Procedure:

Prepare a solution of the purified peptide in an appropriate solvent (e.g., 50%

acetonitrile/water with 0.1% formic acid).

Analyze the sample using Electrospray Ionization (ESI) or Matrix-Assisted Laser

Desorption/Ionization (MALDI) mass spectrometry.

Compare the observed molecular weight with the theoretical molecular weight (2453.0 Da).

The observed mass should be within the acceptable error range of the instrument.

Signaling Pathway Context
The active peptide, gp91 ds-tat, is designed to inhibit the assembly of the NADPH oxidase

complex by competitively binding to a site on gp91phox (NOX2) that is necessary for its

interaction with the cytosolic subunit p47phox.[1] This inhibition prevents the production of

reactive oxygen species (ROS). Sgp91 ds-tat, having a scrambled sequence, should not bind

to this site and therefore should not inhibit NADPH oxidase activity. Its use as a control helps to

differentiate the specific effects of NOX2 inhibition from any non-specific effects of peptide

administration.
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Application of Sgp91 ds-tat as a Negative Control
In any experiment designed to investigate the effects of gp91 ds-tat, a parallel experiment

using Sgp91 ds-tat at the same concentration is essential. This allows researchers to:

Confirm Specificity: Demonstrate that the observed effects are due to the specific amino acid

sequence of gp91 ds-tat and its inhibitory action on NADPH oxidase.
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Control for Cellular Uptake: The TAT sequence facilitates the entry of both peptides into cells.

Using the scrambled control helps to rule out effects caused solely by the introduction of a

peptide into the intracellular environment.

Account for Off-Target Effects: Any biological effects observed with Sgp91 ds-tat can be

considered non-specific or off-target effects of the peptide backbone or the TAT sequence

itself.

Example Application:

In a study investigating the role of NOX2-derived ROS in neuronal apoptosis, cells would be

treated with:

Vehicle control

Apoptotic stimulus

Apoptotic stimulus + gp91 ds-tat

Apoptotic stimulus + Sgp91 ds-tat

A significant reduction in apoptosis only in the gp91 ds-tat treated group, with no effect in the

Sgp91 ds-tat group, would strongly suggest that NOX2-derived ROS are involved in the

apoptotic pathway.

Conclusion
The Sgp91 ds-tat peptide is an indispensable tool for researchers studying the role of NADPH

oxidase in various physiological and pathological processes. The protocols provided herein

offer a comprehensive guide for its synthesis, purification, and proper application as a negative

control. Rigorous use of this scrambled peptide will enhance the validity and impact of findings

related to the specific inhibition of NADPH oxidase by gp91 ds-tat.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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